4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid group and the nonpolar aromatic rings .Scientific Research Applications
Synthetic Methodologies and Characterization Quinazoline derivatives are synthesized through various chemical reactions, including Sonogashira cross-coupling and dechloroamination reactions, to yield compounds with potential bioactivity. These compounds are characterized using spectroscopic techniques such as 1H- and 13C-NMR, FT-IR, and mass spectrometry, alongside single crystal X-ray analysis for structural confirmation (Dilebo et al., 2021).
Antimicrobial and Antitubercular Activities Quinazoline derivatives exhibit significant antimicrobial and antitubercular activities. Their efficacy against Mycobacterium tuberculosis and other pathogenic bacteria has been demonstrated in vitro, showcasing their potential as antimicrobial and antitubercular agents (Patel, Patel, & Barat, 2010). These activities are further supported by molecular docking studies, which provide insights into the compounds' modes of action against microbial targets.
Anticancer Properties The anticancer potential of quinazoline derivatives is highlighted through in vitro studies, indicating their cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) of these compounds contributes to understanding their mechanism of action against cancer cells, offering a foundation for developing novel anticancer therapies (Katariya, Vennapu, & Shah, 2021).
Anti-Inflammatory and Analgesic Activities Some quinazoline derivatives have been evaluated for their anti-inflammatory and analgesic activities, demonstrating their potential in treating inflammation and pain. These findings support the exploration of quinazoline derivatives as candidates for developing new anti-inflammatory and analgesic drugs (Farag et al., 2012).
Properties
IUPAC Name |
4-[2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O3/c1-15(2)32-24-18(14-28-32)13-17(23(27)30-24)9-12-22-29-21-6-4-3-5-20(21)25(33)31(22)19-10-7-16(8-11-19)26(34)35/h3-15H,1-2H3,(H,34,35)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGWPNSOLXJSAV-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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